

Application Notes and Protocols: O-(Tert-butyldiphenylsilyl)hydroxylamine in Peptide Synthesis and Ligation

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Compound of Interest

Compound Name: *O-(Tert-butyldiphenylsilyl)hydroxylamine*

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Introduction

The chemical synthesis of large peptides and proteins is a cornerstone of modern drug discovery and biomedical research. The development of chemoselective ligation methods has been instrumental in overcoming the limitations of linear solid-phase peptide synthesis (SPPS) for accessing complex protein targets. The α -ketoacid-hydroxylamine (KAHA) ligation has emerged as a powerful tool for the convergent synthesis of proteins, offering a robust alternative to the more traditional native chemical ligation (NCL).^{[1][2][3]} This ligation proceeds between a C-terminal peptide α -ketoacid and an N-terminal peptide hydroxylamine, forming a native amide bond under mild, aqueous conditions without the need for coupling reagents.^{[3][4]}

A key challenge in KAHA ligation is the stable incorporation of the N-terminal hydroxylamine functionality into peptide segments during SPPS. O-protected hydroxylamines, such as **O-(tert-butyldiphenylsilyl)hydroxylamine**, offer a potential solution by masking the reactive hydroxylamine during chain assembly. The bulky tert-butyldiphenylsilyl (TBDPS) group provides significant steric protection and is amenable to orthogonal deprotection strategies.

While direct and extensive literature on the application of **O-(tert-butyldiphenylsilyl)hydroxylamine** in peptide synthesis is limited, its utility can be inferred

from the established principles of silyl ether protecting group chemistry and the well-documented protocols for KAHA ligation. These notes provide a comprehensive overview of the principles, a generalized protocol for KAHA ligation, and a proposed methodology for the use of **O-(tert-butyldiphenylsilyl)hydroxylamine** as a precursor to N-terminal peptide hydroxylamines.

Principle of α -Ketoacid-Hydroxylamine (KAHA) Ligation

The KAHA ligation is a chemoselective reaction between two unprotected peptide fragments: one bearing a C-terminal α -ketoacid and the other an N-terminal hydroxylamine.^{[2][4]} The reaction proceeds through a proposed mechanism involving the formation of a key intermediate that, upon decarboxylation, yields the native peptide bond.^[5] A significant advantage of this method is its compatibility with a wide range of amino acid side chains without the need for protecting groups during the ligation step.^{[1][3]}

The use of cyclic hydroxylamine precursors, such as (S)-5-oxaproline, has been well-established and often results in the formation of a homoserine residue at the ligation site after an O-to-N acyl shift.^{[3][6]} More recent advancements have focused on developing hydroxylamine building blocks that yield native amino acid residues.^[6]

Application of **O-(Tert-butyldiphenylsilyl)hydroxylamine**: A Proposed Workflow

O-(tert-butyldiphenylsilyl)hydroxylamine can serve as a stable, protected source of hydroxylamine for incorporation into the N-terminus of a peptide during SPPS. The TBDPS group is known for its stability to the acidic and basic conditions commonly employed in Fmoc-based SPPS.^[7] The proposed workflow involves three key stages:

- Synthesis of the N-terminal amino acid derivative: The N-terminal amino acid is derivatized with **O-(tert-butyldiphenylsilyl)hydroxylamine** prior to its incorporation into the peptide chain.

- Solid-Phase Peptide Synthesis (SPPS): The TBDPS-protected N-terminal amino acid is coupled to the growing peptide chain on a solid support. The peptide is elongated using standard Fmoc-SPPS protocols.
- Deprotection and Ligation: Following synthesis and purification of the protected peptide fragment, the TBDPS group is selectively removed to reveal the N-terminal hydroxylamine. This fragment is then ligated with a peptide fragment containing a C-terminal α -ketoacid.

Experimental Protocols

Protocol 1: General Synthesis of Peptide α -Ketoacid

The synthesis of peptide α -ketoacids can be achieved using various methods, often involving the oxidation of a precursor on the solid support. A detailed protocol for the synthesis of peptide fragments with C-terminal α -ketoacids using Fmoc chemistry has been described.[1][8]

Materials:

- Fmoc-protected amino acids
- Rink amide resin
- Coupling reagents (e.g., HBTU, DIC, Oxyma)
- Piperidine solution (20% in DMF) for Fmoc deprotection
- Reagents for on-resin α -ketoacid formation (e.g., via oxidation of a sulfur ylide linker or from a pre-loaded ketoacid monomer)[2]
- Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)[6]

Procedure:

- Swell the Rink amide resin in DMF.
- Perform Fmoc-SPPS to assemble the desired peptide sequence.
- Incorporate the C-terminal α -ketoacid functionality using an established method.[2]

- Cleave the peptide from the resin and deprotect the side chains using a standard cleavage cocktail.
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash.
- Purify the peptide α -ketoacid by reverse-phase HPLC (RP-HPLC) and confirm its identity by mass spectrometry.

Protocol 2: Proposed Synthesis of N-Terminal O-TBDPS-Hydroxylamine Peptide

This protocol is a hypothetical procedure based on the known reactivity of silyl ethers and standard peptide synthesis techniques.

Materials:

- Fmoc-protected N-terminal amino acid
- **O-(tert-butyldiphenylsilyl)hydroxylamine**
- Coupling reagents for derivatization (e.g., EDC, HOBT)
- Fmoc-SPPS reagents as in Protocol 1

Procedure:

- Derivatization of the N-terminal amino acid (in solution):
 - Couple the Fmoc-protected N-terminal amino acid to **O-(tert-butyldiphenylsilyl)hydroxylamine** using standard solution-phase coupling methods to form the corresponding hydroxamic acid.
 - Protect the resulting hydroxamic acid oxygen with the TBDPS group. (Alternatively, direct N-alkylation of **O-(tert-butyldiphenylsilyl)hydroxylamine** with a suitable N-terminal amino acid precursor could be explored).
 - Purify the derivatized amino acid.

- Solid-Phase Peptide Synthesis:
 - Couple the synthesized Fmoc-N-amino-(O-TBDPS-oxy) acid to the resin-bound peptide as the final amino acid.
 - Cleave the fully protected peptide from the resin using a mild cleavage cocktail that preserves the TBDPS group (e.g., using a highly acid-labile resin).
 - Purify the protected peptide fragment by RP-HPLC.

Protocol 3: TBDPS Deprotection and KAHA Ligation

Materials:

- Purified N-terminal O-TBDPS-hydroxylamine peptide
- Purified C-terminal peptide α -ketoacid
- Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
- Ligation buffer (e.g., acidic DMSO/H₂O or N-methyl-2-pyrrolidinone (NMP)/H₂O)[[1](#)][[8](#)]
- Acetic acid

Procedure:

- TBDPS Deprotection:
 - Dissolve the purified N-terminal O-TBDPS-hydroxylamine peptide in a suitable solvent (e.g., THF).
 - Add TBAF solution dropwise at 0 °C and monitor the reaction by LC-MS until complete deprotection is observed.
 - Quench the reaction and purify the deprotected N-terminal hydroxylamine peptide by RP-HPLC.
- KAHA Ligation:

- Dissolve the N-terminal hydroxylamine peptide and the C-terminal peptide α -ketoacid in the ligation buffer.
- Adjust the pH to acidic conditions with acetic acid.
- Stir the reaction mixture at room temperature and monitor the progress by LC-MS.
- Upon completion, purify the final ligated peptide by RP-HPLC.
- Characterize the final product by mass spectrometry.

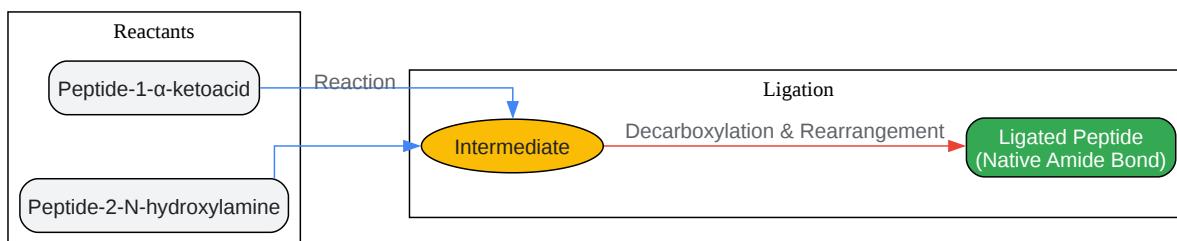
Quantitative Data

While specific data for ligations involving **O-(tert-butyldiphenylsilyl)hydroxylamine** is not available, the following table summarizes representative yields for KAHA ligations using other hydroxylamine precursors, demonstrating the general efficiency of the method.

N-Terminal Fragment (Hydroxylamine Source)	C-Terminal Fragment (α -Ketoacid)	Ligation Product	Isolated Yield (%)	Reference
Opr-F2(62–95)-Leu-SY	H ₂ N-F1(22–59)-Leu-KA	Betatrophin Fragment	Not specified	[1]
Cyclic Ile-Ala hydroxylamine peptide	Tirzepatide N-terminal α -ketoacid fragment	Tirzepatide	42%	[6]
Pentapeptide-NHOH (from oxidation)	Fmoc-Phe-ketoacid	Tetrapeptide	17-25% (approx.)	[9]
Ubiquitin K48/K63 protected monomer (cyclic hydroxylamine)	Ubiquitin Leu- α -ketoacid monomer	Ubiquitin Dimer	Not specified	[6]

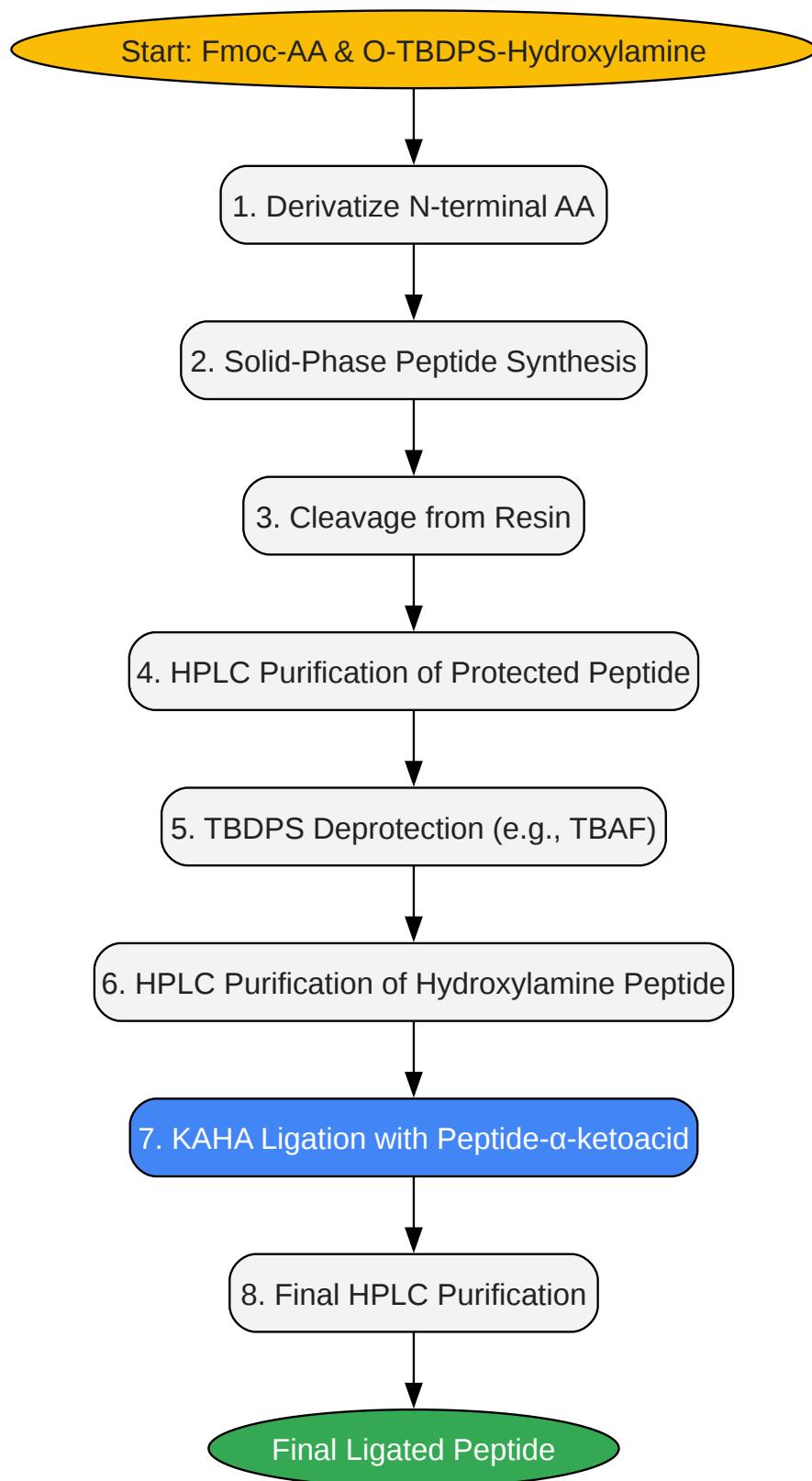
Note: Yields are highly dependent on the specific peptide sequences, reaction conditions, and purification methods.

Visualizations



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Caption: General mechanism of the α -ketoacid-hydroxylamine (KAHA) ligation.



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Caption: Proposed experimental workflow for using O-TBDPS-hydroxylamine in KAHA ligation.

Conclusion

O-(tert-butyldiphenylsilyl)hydroxylamine represents a promising, albeit not yet widely documented, reagent for the synthesis of N-terminal peptide hydroxylamines for use in KAHA ligation. Its bulky silyl protecting group offers the requisite stability for standard Fmoc-SPPS, with the potential for clean, fluoride-mediated deprotection. The protocols and workflows outlined in these application notes provide a solid foundation for researchers to explore the use of this and other silyl-protected hydroxylamines in the chemical synthesis of complex peptides and proteins. Further research is warranted to optimize the derivatization and deprotection steps and to fully characterize the scope and limitations of this approach. The continued development of novel hydroxylamine precursors will undoubtedly expand the utility of the KAHA ligation in both academic and industrial settings.

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